molecular formula C19H19ClF3NO5 B1259485 2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate

2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate

Cat. No. B1259485
M. Wt: 433.8 g/mol
InChI Key: MIJLZGZLQLAQCM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haloxyfop-P-etotyl is a 2-ethoxyethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration. It has a role as a proherbicide. It is an enantiomer of a (S)-haloxyfop-etotyl.

Scientific Research Applications

Herbicide Efficacy and Plant Lipid Metabolism

The ethoxyethyl ester of haloxyfop, which shares a structural similarity with the mentioned compound, is part of the aryloxyphenoxypropionate herbicide family and has been investigated for its impact on lipid metabolism in plants. Research conducted by Banaś et al. (1989) delved into its influence on polar lipids in both tolerant (pea) and sensitive (oat, wheat) plants, providing insights into the mode of action of such herbicides at the cellular level Banaś et al., 1989.

Herbicide Synthesis and Properties

Further research by Bauer et al. (1990) described the synthesis of a compound closely related to the one , highlighting its herbicidal properties and comparing them to known herbicides. This study provides a foundational understanding of the chemical synthesis and potential agricultural applications of such compounds Bauer et al., 1990.

Impact on Weed Management

Studies on various aryloxyphenoxypropionate herbicides, including those structurally similar to the specified compound, have shown effectiveness in controlling grass weeds in agricultural settings. Research has explored their application in crops like peanuts and their effect on weed growth stages, indicating the importance of application timing for optimal yield outcomes Grichar & Boswell, 1986.

Soil Activity and Environmental Interactions

Investigations into the soil activity of similar aryloxyphenoxypropionate herbicides have shown their efficacy in controlling annual grass species, with studies noting the influence of seed planting depth and environmental factors on herbicide performance Buhler & Burnside, 1984.

properties

Product Name

2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate

Molecular Formula

C19H19ClF3NO5

Molecular Weight

433.8 g/mol

IUPAC Name

2-ethoxyethyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3/t12-/m1/s1

InChI Key

MIJLZGZLQLAQCM-GFCCVEGCSA-N

Isomeric SMILES

CCOCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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